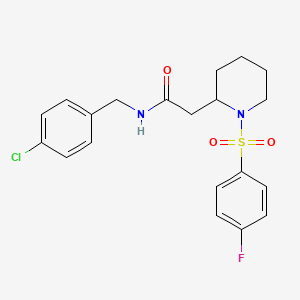

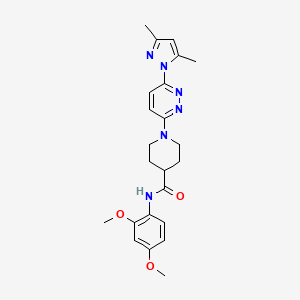

N-(2,4-dimethoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

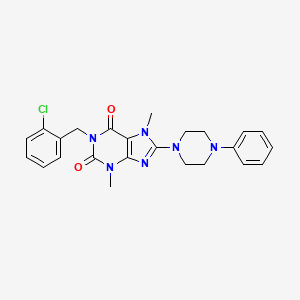

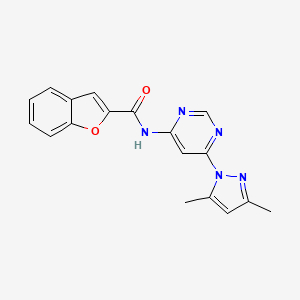

The compound "N-(2,4-dimethoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide" is a synthetic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethoxyphenyl group, pyrazole moiety, and piperidine ring, are common in medicinal chemistry and are often associated with biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic building blocks like pyridine derivatives, piperidine, and various halides or acids. For example, the synthesis of imidazo[1,2-a]pyridine carboxamides involves the formation of the imidazo[1,2-a]pyridine core followed by amide coupling reactions . Similarly, the synthesis of pyrazole carboxamide derivatives can involve the formation of the pyrazole ring followed by subsequent functionalization . The synthesis of the compound would likely follow a similar synthetic route, with careful consideration of regioselectivity and protection/deprotection strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the intended product. The dimethoxyphenyl group, for instance, can influence the electronic properties of the molecule and potentially its binding affinity to biological targets .

Chemical Reactions Analysis

Compounds with similar structural features have been shown to participate in various chemical reactions. For instance, the imidazo[1,2-a]pyridine moiety can be further functionalized through reactions with different electrophiles or nucleophiles . The piperidine ring can be involved in reactions such as N-alkylation or can act as a nucleophile in various substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. For example, the presence of the dimethoxyphenyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties . The pyrazole and pyridine rings can contribute to the compound's acidity or basicity, impacting its solubility and stability .

Scientific Research Applications

Molecular Interactions and Mechanisms

Compounds structurally related to "N-(2,4-dimethoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide" have been studied for their interactions with specific receptors or enzymes. For example, the study of molecular interactions of a similar antagonist with the CB1 cannabinoid receptor reveals detailed insights into the conformations and steric binding interactions critical for receptor binding. This research aids in understanding the pharmacophore models for cannabinoid receptor ligands, offering a basis for designing receptor-specific drugs with minimized side effects (J. Shim et al., 2002).

Synthesis and Chemical Derivatives

The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles showcases the versatility of pyrazole and pyridine derivatives in forming complex heterocyclic structures. These synthetic pathways are crucial for developing new compounds with potential pharmacological activities, highlighting the significance of innovative synthetic strategies in medicinal chemistry (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014).

Biological Activities and Potential Applications

Research on heterocyclic compounds such as pyrroles, pyridines, pyrrolidines, and piperidines underscores the biological relevance of nitrogen-containing compounds. These molecules serve as structural components in pharmaceuticals and agrochemicals, demonstrating high biological activities. The exploration of these compounds offers insights into developing new drugs and agrochemicals with enhanced efficacy and specificity (Ya Suhiko Higasio, T. Shoji, 2001).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-15-13-16(2)29(27-15)22-8-7-21(25-26-22)28-11-9-17(10-12-28)23(30)24-19-6-5-18(31-3)14-20(19)32-4/h5-8,13-14,17H,9-12H2,1-4H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVPSGVJTSCTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)